molecular formula C3H6O2 B3333633 Methyl (2-~13~C)acetate CAS No. 121633-42-9

Methyl (2-~13~C)acetate

Cat. No. B3333633
CAS RN: 121633-42-9
M. Wt: 75.07 g/mol
InChI Key: KXKVLQRXCPHEJC-OUBTZVSYSA-N
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Description

Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .


Synthesis Analysis

Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . A study has shown that the use of Amberlyst-15, a stable solid catalyst, can streamline this process . The variables used as parameters refer to the microwave power, concentration of catalyst, methanol to acetic acid ratio, and esterification time .


Molecular Structure Analysis

Methyl acetate is a carboxylate ester with the formula CH3COOCH3 . Its molecular formula is C3H6O2 . The structure of methyl acetate can be viewed using Java or Javascript .


Chemical Reactions Analysis

In the presence of strong bases such as sodium hydroxide or strong acids such as hydrochloric acid or sulfuric acid, methyl acetate is hydrolyzed back into methanol and acetic acid, especially at elevated temperature .


Physical And Chemical Properties Analysis

Methyl acetate is a colorless liquid with a sweet, fruity odor . It is occasionally used as a solvent, being weakly polar and lipophilic . Methyl acetate has a solubility of 25% in water at room temperature .

Scientific Research Applications

Biogeochemical Studies

Research involving the δ13C value of porewater acetate in marine sediments indicates that Methyl (2-13C)acetate can be significant in understanding biogeochemical processes. The study found substantial 13C-enrichment in sulfate-depleted sediments, which appears linked with the dissimilation of acetate to methane and carbon dioxide. This highlights its role in studying carbon cycling and methane production in marine environments (Blair & Carter, 1992).

Radicals in Crystal Studies

In the field of crystallography, research on irradiated single crystals of sodium acetate trihydrate has used Methyl (2-13C)acetate. This study, which examined ESR spectra, provided insights into the nature of trapped methyl radicals within these crystals. It shows the potential of Methyl (2-13C)acetate in studying radical formation and behavior in crystalline substances (Rogers & Kispert, 1967).

Isotopic Composition Analysis

The analysis of carbon-isotopic composition of dissolved acetate, including Methyl (2-13C)acetate, is crucial in various chemical analyses. This involves heating acetate-containing solids with oxalic acid dihydrate to release acetic acid, which is then purified for further analysis. Such methods are essential in studying the isotopic composition of complex organic compounds (Gelwicks & Hayes, 1990).

Biosynthetic Studies

Incorporation of isotopically labeled acetate, like Methyl (2-13C)acetate, into various biological compounds has been a crucial method in biosynthetic research. For example, studies haveused it to understand the synthesis of O-methylasparvenone in Aspergillus parvulus, revealing insights into hydrogen loss from the methyl group derived from the acetate and the stereospecificity of incorporation (Simpson & Stenzel, 1982).

Metabolic and Microbial Studies

Methyl (2-13C)acetate has been used to study metabolic processes in microbial systems. One such study traced the fate of a 13C label on the methyl group of acetate through various metabolic stages in activated sludge. This kind of research is pivotal in understanding complex biological processes like phosphorus removal and the synthesis of polyhydroxyalkanoates from acetate and glycogen (Pereira et al., 1996).

Mechanism of Action

Methyl acetate is produced by the esterification reaction between acetic acid and methanol in a reversible reaction, usually by the addition of a liquid or catalyst . The reaction is facilitated by the confinement effect characteristic of small zeolite pores .

Safety and Hazards

Methyl acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVLQRXCPHEJC-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491506
Record name Methyl (2-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-~13~C)acetate

CAS RN

121633-42-9
Record name Methyl (2-~13~C)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121633-42-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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